

# Technical Monograph: Physicochemical Characterization of 3-Chlorotetrafluoropropionyl Chloride

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## Compound of Interest

|                |                                       |
|----------------|---------------------------------------|
| Compound Name: | 3-Chlorotetrafluoropropionyl chloride |
| CAS No.:       | 24503-62-6                            |
| Cat. No.:      | B1586771                              |

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CAS Number: 24503-62-6 Formula:  $C_3Cl_2F_4O$  Molecular Weight: 198.93 g/mol IUPAC Name: 3-Chloro-2,2,3,3-tetrafluoropropanoyl chloride[1][2]

## Chemical Identity & Structural Analysis

**3-Chlorotetrafluoropropionyl chloride** is a bifunctional halo-acyl compound.[3] Structurally, it consists of a propionyl chloride backbone where the alkyl chain is fully fluorinated at the

and

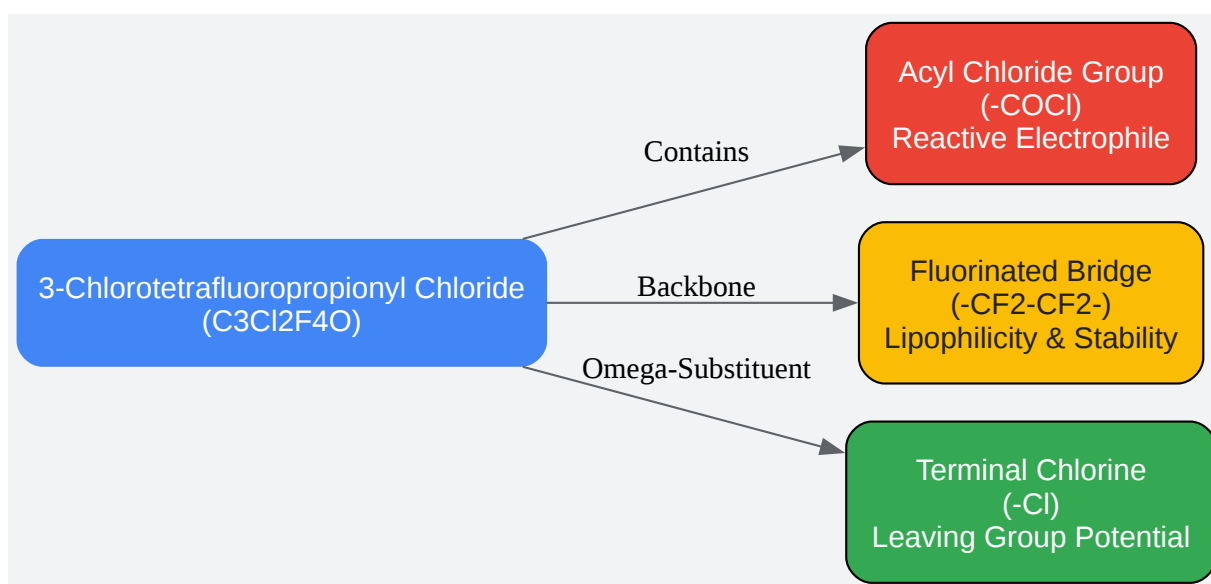
positions, with a terminal chlorine atom at the

(omega) position.

- Functional Group 1 (Acyl Chloride): Highly reactive electrophilic center susceptible to nucleophilic attack (hydrolysis, amidation, esterification).

- Functional Group 2 (Chlorodifluoromethyl): A lipophilic, electron-withdrawing tail that imparts thermal stability and modifies the pKa of adjacent functional groups in derivatives.
- Fluorine Effect: The perfluorinated ethylene bridge ( ) creates a rigid, hydrophobic spacer that significantly alters the dipole moment and boiling point compared to its hydrogenated analog.

## Structural Visualization



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Figure 1: Functional decomposition of the **3-Chlorotetrafluoropropionyl chloride** molecule.

## Physical Properties Data

The following data aggregates experimental values and high-confidence predictive models essential for process engineering and handling.

| Property         | Value                            | Condition / Note                                   |
|------------------|----------------------------------|--|
| Physical State   | Liquid                           | At 25°C, 1 atm                                     |
| Appearance       | Clear, Colorless to Light Yellow | May darken upon hydrolysis                         |
| Boiling Point    | 49–51 °C                         | At 760 mmHg [1]                                    |
| Density          | 1.660 ± 0.06 g/cm <sup>3</sup>   | Predicted [1]                                      |
| Refractive Index | 1.338                            | Predicted ( )                                      |
| Vapor Pressure   | High                             | Volatile; significant vapor generation at RT       |
| Solubility       | Reacts violently with water      | Soluble in DCM, THF, Toluene (anhydrous)           |
| Flash Point      | Not determined                   | Treat as flammable/combustible due to CO evolution |

Scientist's Note on Boiling Point: Unlike its hydrogenated counterpart (3-chloropropionyl chloride, BP ~144°C), the tetrafluoro analog boils significantly lower (~50°C). This is due to the "perfluoro effect"—fluorine's low polarizability results in weak intermolecular Van der Waals forces, despite the high molecular weight. Researchers must account for this volatility during rotary evaporation; use a chilled trap (-78°C) to prevent product loss.

## Synthesis & Production Context

For researchers needing to synthesize or verify the purity of this compound, the primary route involves the chlorination of the corresponding carboxylic acid.

Precursor: 3-Chloro-2,2,3,3-tetrafluoropropionic acid (CAS 661-82-5).

Reaction Protocol (Standardized):

- Reagents: 1.0 eq Acid precursor, 1.2 eq Thionyl Chloride (

- ) or Oxalyl Chloride ((  
) , catalytic DMF (1-2 drops).
- Setup: Flame-dried glassware, inert atmosphere ( or Ar), reflux condenser with a drying tube or scrubber (to trap HCl/SO<sub>2</sub> gases).
  - Procedure:
    - Add acid to the flask.
    - Add catalyst (DMF).[4]
    - Dropwise addition of at room temperature (exothermic).
    - Reflux at 60-70°C for 2–4 hours until gas evolution ceases.
  - Purification: Fractional distillation. Due to the low BP (50°C), simple distillation is often sufficient, but care must be taken to separate it from excess thionyl chloride (BP 74.6°C). Note: Oxalyl chloride (BP 61°C) may be harder to separate; Thionyl chloride is preferred if distillation efficiency is limited.

## Handling, Stability & Safety (E-E-A-T)

This compound is a Lachrymator and Corrosive. It poses specific hazards distinct from standard acyl chlorides due to the fluoride content.

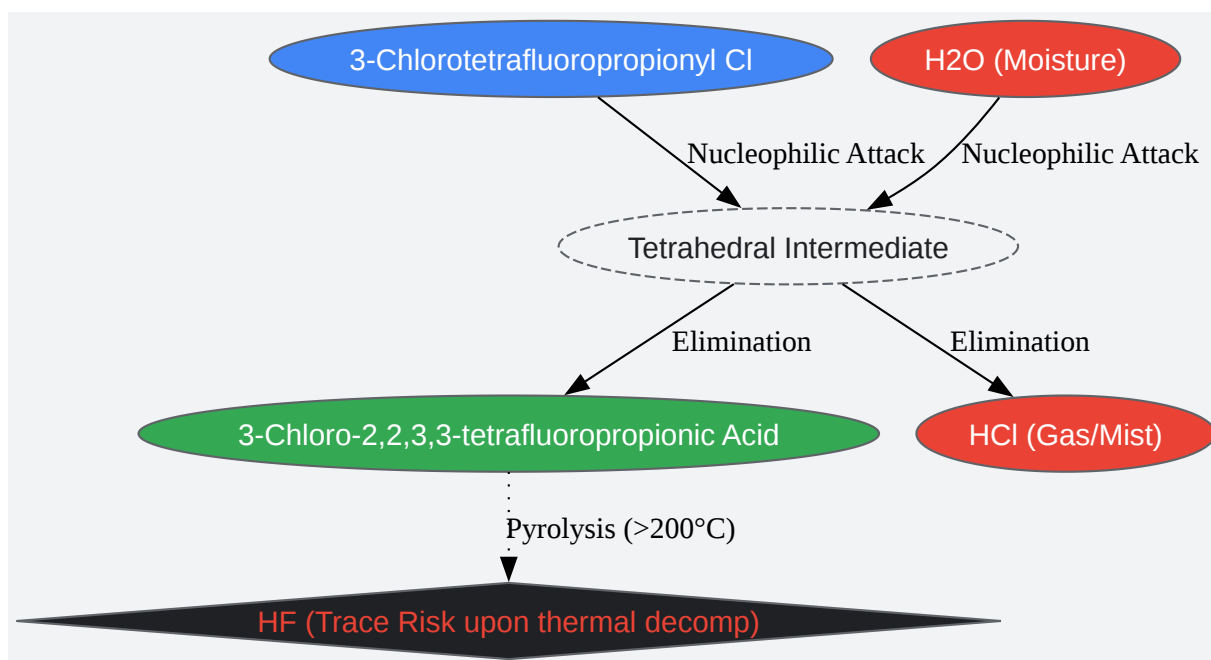
## Hydrolysis & Reactivity

Upon contact with moisture, the compound hydrolyzes to release Hydrogen Chloride (HCl) and 3-chlorotetrafluoropropionic acid. In the presence of strong bases or extreme heat, it may degrade to release Hydrogen Fluoride (HF), a potentially fatal bone-seeking poison.

Storage Protocol:

- Atmosphere: Store under Argon or Nitrogen.
- Container: Teflon (PTFE) or glass with PTFE-lined caps. Do not use standard metal caps (corrosion risk).
- Temperature: 2–8°C (Refrigerator) recommended to minimize vapor pressure and hydrolysis rates.

## Hydrolysis Pathway Diagram



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Figure 2: Hydrolysis pathway and potential decomposition risks.

## Applications in Drug Development & Materials

### 1. Fluorinated Linker Introduction: The

moiety acts as a bioisostere for carbonyls or ether linkages in medicinal chemistry, improving metabolic stability against P450 oxidation. This acyl chloride installs this linker via amide

coupling (reacting with amines) or esterification (reacting with alcohols).

2. Polymer Chemistry: Used as a monomer or end-capping agent for fluoropolymers. The terminal chlorine allows for post-polymerization functionalization (e.g., radical addition or substitution reactions), creating "telechelic" fluoropolymers with reactive end-groups.

3. Agrochemicals: Intermediate in the synthesis of highly lipophilic pesticides where the tetrafluoroethyl group enhances cuticular penetration in insects or plants.

## References

- ChemicalBook. (2024).[5] **3-Chlorotetrafluoropropionyl chloride** Product Properties (CAS 24503-62-6).[1][2][Link](#)
- PubChem. (n.d.). Compound Summary: 3-Chloro-2,2,3,3-tetrafluoropropionic acid (Precursor). National Library of Medicine. [Link](#) (Note: Link directs to related propionyl chloride for comparative safety data; specific tetrafluoro-data derived from supplier specifications).
- Echemi. (2024).[1][5] **3-Chlorotetrafluoropropionyl chloride** Experimental Data.[Link](#)

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